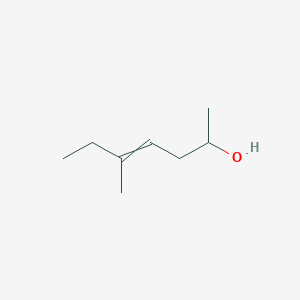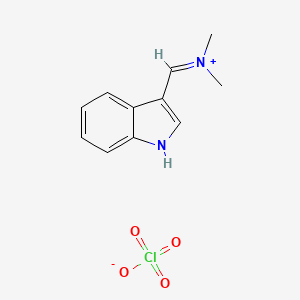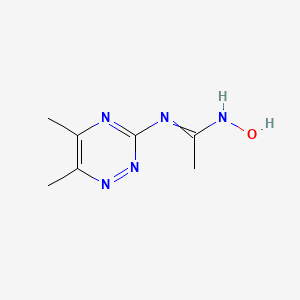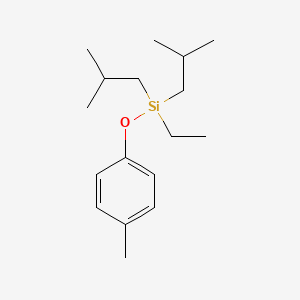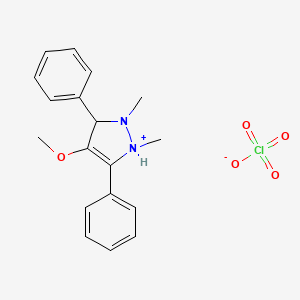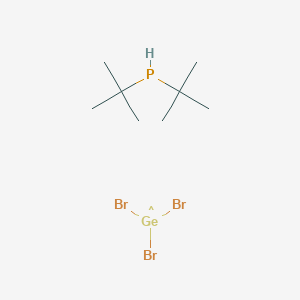
Di-tert-butylphosphane--tribromogermyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butylphosphane–tribromogermyl (1/1) is a compound that combines the elements phosphorus, germanium, and bromine. It is used in various chemical reactions and has applications in scientific research and industry. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–tribromogermyl (1/1) typically involves the reaction of di-tert-butylphosphane with tribromogermane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–tribromogermyl (1/1) may involve large-scale synthesis using specialized equipment. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified and characterized to ensure its quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butylphosphane–tribromogermyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium and phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Di-tert-butylphosphane–tribromogermyl (1/1) depend on the specific reaction conditions and reagents used. These products can include various organogermanium and organophosphorus compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Di-tert-butylphosphane–tribromogermyl (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions, including cross-coupling reactions and catalysis.
Biology: It is used in the study of biological systems and the development of new biomolecules.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Di-tert-butylphosphane–tribromogermyl (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand, coordinating with metal centers to form complexes that facilitate various reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Di-tert-butylphosphane–tribromogermyl (1/1) include:
- Di-tert-butylphosphane–dibromogermyl (1/1)
- Di-tert-butylphosphane–trichlorogermyl (1/1)
- Di-tert-butylphosphane–tribromosilyl (1/1)
Uniqueness
Di-tert-butylphosphane–tribromogermyl (1/1) is unique due to its specific combination of phosphorus, germanium, and bromine, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
58802-29-2 |
|---|---|
Molekularformel |
C8H19Br3GeP |
Molekulargewicht |
458.55 g/mol |
InChI |
InChI=1S/C8H19P.Br3Ge/c1-7(2,3)9-8(4,5)6;1-4(2)3/h9H,1-6H3; |
InChI-Schlüssel |
JBXGKXMUKBNVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PC(C)(C)C.[Ge](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

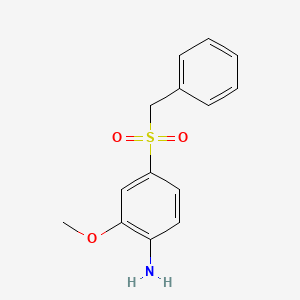
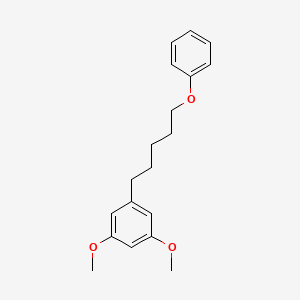
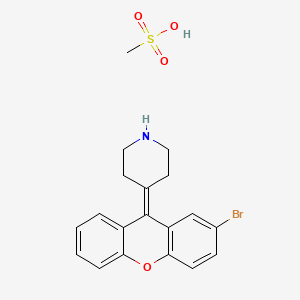
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)

